molecular formula C13H21NO B12951200 2-(Heptyloxy)aniline CAS No. 55792-44-4

2-(Heptyloxy)aniline

Cat. No.: B12951200
CAS No.: 55792-44-4
M. Wt: 207.31 g/mol
InChI Key: WJSHCVRUYNERKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-(Heptyloxy)aniline can be synthesized through the condensation reaction of aniline and heptanol. The specific steps are as follows :

  • Add aniline and heptanol to the reaction vessel in an appropriate molar ratio.
  • Add cuprous chloride as a catalyst and heat the reaction mixture while stirring.
  • After several hours, cool the mixture and isolate the this compound by crystallization.

Chemical Reactions Analysis

2-(Heptyloxy)aniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Heptyloxy)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Heptyloxy)aniline involves its interaction with specific molecular targets and pathways. It primarily acts on the erythrocytes, leading to the formation of methaemoglobin. This process is mainly induced by the metabolite phenylhydroxylamine, which causes oxidative stress within the erythrocytes . The compound’s effects are dose-dependent and can lead to the formation of superoxide anions and other reactive oxygen species.

Comparison with Similar Compounds

2-(Heptyloxy)aniline can be compared with other similar compounds, such as:

  • 4-(Hexyloxy)aniline
  • 4-(Octyloxy)aniline
  • 4-(Decyloxy)aniline

These compounds share similar structures but differ in the length of the alkyl chain attached to the aniline ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .

Properties

CAS No.

55792-44-4

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-heptoxyaniline

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11,14H2,1H3

InChI Key

WJSHCVRUYNERKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.